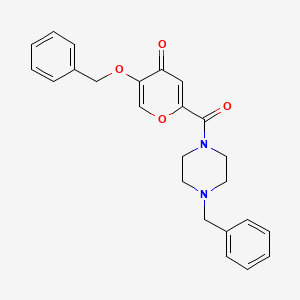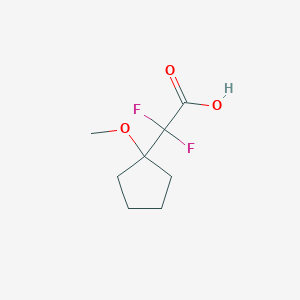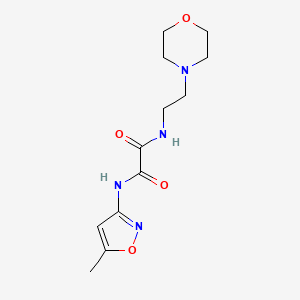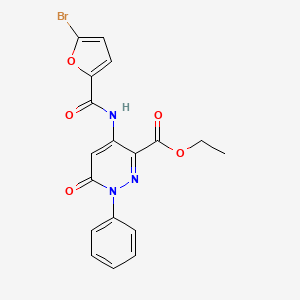![molecular formula C22H20FN3O4 B2861676 7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-42-9](/img/structure/B2861676.png)
7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvatochromic Shift Studies
Research on compounds structurally related to 7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, such as studies on solvatochromic shifts, focuses on understanding their absorption and fluorescence characteristics in different solvents. These studies help estimate ground and excited state dipole moments, offering insights into the photophysical properties of these compounds. For instance, Deepa et al. (2013) conducted solvatochromic shift studies on LD-425 and LD-423, highlighting the effects of solute-solvent interactions and the potential for intramolecular charge transfer characteristics, which are critical for applications in photodynamic therapy and molecular electronics (Deepa et al., 2013).
Synthesis and Biological Evaluation
The synthesis and evaluation of compounds with similar molecular frameworks have been extensively researched for potential biological activities. For example, Rybka et al. (2017) described the synthesis of a library of new 1,3-substituted pyrrolidine-2,5-dione compounds, exploring their anticonvulsant properties. These studies offer a foundation for developing novel therapeutic agents with enhanced efficacy and safety profiles (Rybka et al., 2017).
Fluorinated Amino Acids Synthesis
The exploration of fluorinated amino acids, such as the work by Mykhailiuk et al. (2011), who synthesized proline analogs with a fluorine-containing substituent, underscores the importance of this compound derivatives in enhancing the properties of peptides and proteins for therapeutic applications. The introduction of fluorine atoms into amino acids can significantly alter their biochemical properties, improving metabolic stability and binding affinity (Mykhailiuk et al., 2011).
Anion Binding and Sensing
Compounds structurally related to this compound have been investigated for their potential as anion receptors. Ghosh et al. (2004) synthesized dipyrrolyl derivatives that acted as efficient fluoride ion sensors, demonstrating significant binding-induced changes in color and optical properties. This research has implications for environmental monitoring and the development of sensory technologies (Ghosh et al., 2004).
properties
IUPAC Name |
7-fluoro-2-(2-morpholin-4-ylethyl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c23-14-4-5-17-15(13-14)20(27)18-19(16-3-1-2-6-24-16)26(22(28)21(18)30-17)8-7-25-9-11-29-12-10-25/h1-6,13,19H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOPAUXGKFWVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)

![1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861600.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)


![3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride](/img/structure/B2861606.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861608.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861614.png)

